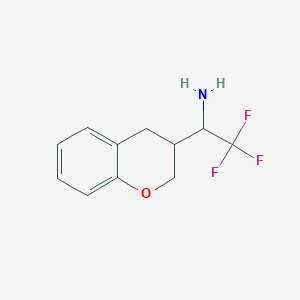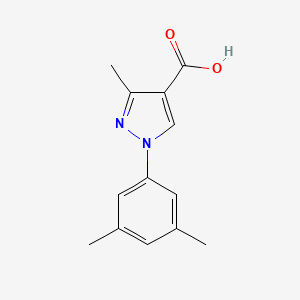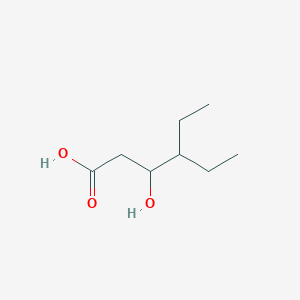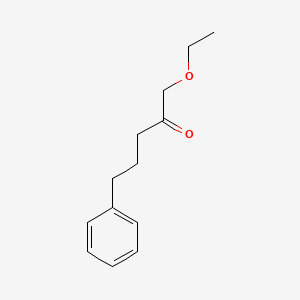
1-(Chroman-3-yl)-2,2,2-trifluoroethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chroman-3-yl)-2,2,2-trifluoroethan-1-amine is a chemical compound that belongs to the class of chroman derivatives. Chroman derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of the trifluoroethan-1-amine group adds unique properties to this compound, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 1-(Chroman-3-yl)-2,2,2-trifluoroethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with chroman-3-yl and 2,2,2-trifluoroethan-1-amine as the primary starting materials.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Catalysts and Reagents: Common catalysts and reagents used in the synthesis include palladium catalysts, hydrogen gas, and various solvents such as ethanol or methanol.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to optimize the reaction conditions and improve yield.
Chemical Reactions Analysis
1-(Chroman-3-yl)-2,2,2-trifluoroethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroethan-1-amine group can be replaced by other nucleophiles such as halides or alkoxides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chroman-3-one derivatives, while reduction may produce chroman-3-yl alcohols.
Scientific Research Applications
1-(Chroman-3-yl)-2,2,2-trifluoroethan-1-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders and cardiovascular diseases.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of various fine chemicals.
Mechanism of Action
The mechanism of action of 1-(Chroman-3-yl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The pathways affected by the compound include signal transduction pathways, metabolic pathways, and gene expression regulation. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
1-(Chroman-3-yl)-2,2,2-trifluoroethan-1-amine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(Chroman-3-yl)-2,2,2-trifluoroethan-1-one and 1-(Chroman-3-yl)-2,2,2-trifluoroethan-1-ol share structural similarities but differ in their functional groups.
Uniqueness: The presence of the trifluoroethan-1-amine group in this compound imparts unique chemical and biological properties, making it distinct from its analogs. This group enhances the compound’s stability, lipophilicity, and potential biological activity.
Properties
Molecular Formula |
C11H12F3NO |
|---|---|
Molecular Weight |
231.21 g/mol |
IUPAC Name |
1-(3,4-dihydro-2H-chromen-3-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)10(15)8-5-7-3-1-2-4-9(7)16-6-8/h1-4,8,10H,5-6,15H2 |
InChI Key |
BUEMPEPTXPCWMY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC2=CC=CC=C21)C(C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![4-Isopropyl-7-methyl-1-oxaspiro[2.5]octane](/img/structure/B15311702.png)

